The synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine can be achieved through various methods, often involving the reaction of readily available precursors. One efficient synthetic route involves the use of 2-chloro-3-nitropyridines as starting materials. This process typically combines nucleophilic substitution reactions with cyclization steps.
For example, a method utilizing stable arenediazonium tosylates in conjunction with hydrazones has been reported to synthesize pyrazolo[4,3-b]pyridines effectively, including derivatives like 7-Methoxy-1H-pyrazolo[4,3-b]pyridine .
The molecular structure of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine can be described as follows:
7-Methoxy-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic effects of the methoxy group, which can stabilize positive charges during reactions.
The mechanism of action for compounds like 7-Methoxy-1H-pyrazolo[4,3-b]pyridine often involves interactions at the molecular level with biological targets:
Research indicates that similar pyrazolo derivatives have shown promise in inhibiting enzyme activities related to cancer cell proliferation .
7-Methoxy-1H-pyrazolo[4,3-b]pyridine has several potential applications:
7-Methoxy-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heterocycle consisting of a pyrazole ring condensed with a pyridine ring. Its molecular formula is C₇H₇N₃O, with a methoxy (–OCH₃) substituent at position 7 of the pyridine ring [1] [7]. The systematic name follows Hantzsch-Widman and IUPAC rules:
Table 1: Structural Classification of Key Pyrazolo-Pyridine Isomers
Compound Name | Fusion Pattern | CAS Registry | Core Formula |
---|---|---|---|
7-Methoxy-1H-pyrazolo[4,3-b]pyridine | [4,3-b] | 121225626 (bromo analog) | C₇H₇N₃O |
1H-Pyrazolo[3,4-b]pyridine | [3,4-b] | 271-73-8 | C₆H₅N₃ |
1H-Pyrazolo[3,4-c]pyridine | [3,4-c] | 12668490 | C₇H₇N₃O |
6-Bromo-1H-pyrazolo[4,3-b]pyridine | [4,3-b] | 1150617-54-1 | C₆H₄BrN₃ |
The synthesis of pyrazolo[3,4-b]pyridines originated in 1908 with Ortoleva’s condensation of diphenylhydrazone and pyridine using iodine [5]. Key milestones include:
Table 2: Evolution of Key Synthetic Methods
Era | Method | Limitations | Regioselectivity Control |
---|---|---|---|
Early 1900s | Acid-catalyzed cyclocondensation | Narrow substrate scope | Low |
Mid-1900s | Paal-Knorr-type ring closure | Requires 1,4-dicarbonyls | Moderate |
Post-2010 | Pd-catalyzed C–H functionalization | Sensitivity to protecting groups | High |
The methoxy group at position 7 of pyrazolo[4,3-b]pyridine confers distinct electronic and steric properties critical for pharmaceutical applications:
Synthetic Utility Example:In pyrazolo[3,4-c]pyridines, the 5-methoxy analog serves as a precursor for TMPMgCl·LiCl-mediated metalation at C7. Subsequent Negishi coupling affords arylated derivatives (71–83% yield), demonstrating the methoxy group’s role in regioselective elaboration [10].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0